molecular formula C20H27NO4 B1385203 N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline CAS No. 1040686-67-6

N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline

Cat. No.: B1385203
CAS No.: 1040686-67-6
M. Wt: 345.4 g/mol
InChI Key: WZNFRMUPNRRKLJ-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring two distinct alkoxyether substituents. The benzyl group at the nitrogen atom is substituted with a 2-(2-ethoxyethoxy) moiety, while the aniline ring carries a 3-(2-methoxyethoxy) group. It is commercially available (Catalog No. sc-330595, Santa Cruz Biotechnology) .

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-3-23-12-14-25-20-10-5-4-7-17(20)16-21-18-8-6-9-19(15-18)24-13-11-22-2/h4-10,15,21H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNFRMUPNRRKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 2-(2-ethoxyethoxy)benzyl chloride with 3-(2-methoxyethoxy)aniline under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Anti-Cancer Activity

N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline has been studied for its anti-proliferative properties, particularly against various cancer cell lines. The compound's structure allows it to interact with specific biological targets involved in cell proliferation.

  • Case Study : Research indicated that derivatives of aniline compounds exhibit significant inhibition of tumor growth in animal models. For instance, compounds similar to this compound demonstrated effectiveness against breast cancer cells by inhibiting tyrosine kinase activity, which is crucial for cancer cell signaling pathways .

Tyrosine Kinase Inhibition

The compound is a potential candidate for developing tyrosine kinase inhibitors, which are important in treating cancers characterized by excessive cellular proliferation.

  • Mechanism : Tyrosine kinases play a pivotal role in the signaling pathways that regulate cell division and survival. Inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in cancers such as leukemia and solid tumors .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to form stable bonds can be exploited to create advanced materials with specific functionalities.

  • Application Example : Incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-cancer agentEffective against breast cancer cell lines
Tyrosine kinase inhibitionInhibits growth factor receptor activity
Material SciencePolymer synthesisImproves thermal stability of polymer composites

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share its core N-benzylaniline structure but differ in substituent groups.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Benzyl/Aniline) Key Features Evidence ID
N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline (Target Compound) Likely C₁₉H₂₅NO₄ ~343.4* 2-(2-ethoxyethoxy) / 3-(2-methoxyethoxy) Mixed short-chain alkoxyethers
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline C₁₉H₂₅NO₃ 315.41 2-ethoxy / 3-(2-ethoxyethoxy) Ethoxy-dominated substituents
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline C₂₄H₃₅NO₃ 385.55 2-(2-ethoxyethoxy) / 3-heptyloxy Long alkyl chain (heptyloxy)
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 2-ethoxy / 4-(2-phenoxyethoxy) Aromatic phenoxyethoxy group
2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline C₂₀H₂₇NO₃ 329.40 2-(2-ethoxyethoxy) / 2-propoxy Propoxy substituent

*Note: The molecular formula for the target compound is inferred based on structural analogs (e.g., ).

Substituent Analysis:
  • Target Compound : The combination of 2-ethoxyethoxy (benzyl) and 2-methoxyethoxy (aniline) introduces moderate hydrophilicity due to ether oxygen atoms, balancing solubility and lipophilicity.
  • Ethoxy vs. 3).
  • Heptyloxy Derivative () : The 3-heptyloxy group significantly increases lipophilicity (LogP ~4.5), favoring membrane permeability but reducing aqueous solubility.
  • Phenoxyethoxy Derivative (): The bulky phenoxyethoxy group may sterically hinder interactions in biological systems but could improve thermal stability in polymers.
Solubility and Bioavailability:
  • The target compound’s mixed alkoxyether substituents likely offer intermediate solubility in polar solvents (e.g., DMSO, ethanol) compared to the highly lipophilic heptyloxy analog .
  • Compounds with shorter alkoxy chains (e.g., ethoxyethoxy in ) exhibit better aqueous solubility, critical for drug formulation .
Medicinal Chemistry Potential:
  • The target compound is marketed for medicinal purposes, suggesting utility as a pharmacophore or intermediate in drug synthesis .
  • Analogous compounds with phenoxyethoxy groups () are explored in kinase inhibition studies due to their structural resemblance to known inhibitors .

Biological Activity

N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is a compound of interest due to its potential biological activities. With a molecular formula of C₂₀H₂₇NO₄ and a CAS number of 1040686-67-6, this compound is characterized by its unique structural features that may contribute to various pharmacological effects.

  • Molecular Weight : 327.44 g/mol
  • Structure : The compound consists of an aniline core substituted with ethoxy and methoxy groups, enhancing its solubility and possibly its bioactivity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures possess anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.
  • Cytotoxicity : Some investigations have shown that derivatives of aniline can exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in oncology.

Antioxidant Activity

A study published in Molecules explored the antioxidant properties of various aniline derivatives. It was found that compounds with ethoxy and methoxy substitutions showed significant radical scavenging activity, suggesting that this compound may similarly contribute to antioxidant defenses in cells .

Anti-inflammatory Properties

In a recent investigation into the anti-inflammatory potential of related compounds, it was noted that similar anilines inhibited pro-inflammatory cytokine production in vitro. This indicates a promising pathway for therapeutic applications in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Antioxidant ActivitySignificant radical scavenging ability
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

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